BenchChemオンラインストアへようこそ!

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

Sickle cell disease Hemoglobin allosteric modulation Antisickling agents

INN-298: hemoglobin S allosteric modulator validated as antisickling control with 90-fold potency advantage vs vanillin. 1.80Å PDB 3IC0 co-crystal defines binding geometry. 64.5% high-affinity HbS at 2mM. Distinguish from inactive isomers. 98% purity ISO-certified. Standard shipping permitted.

Molecular Formula C14H13NO3
Molecular Weight 243.262
CAS No. 923133-01-1
Cat. No. B2380454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde
CAS923133-01-1
Molecular FormulaC14H13NO3
Molecular Weight243.262
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)OCC2=CC=CC=N2
InChIInChI=1S/C14H13NO3/c1-17-13-6-5-11(9-16)8-14(13)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3
InChIKeyFAWIBOZHABPVMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (923133-01-1): Procurement-Ready Pyridyl Vanillin Derivative for Hemoglobin Modulation Research


4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS 923133-01-1) is a synthetic pyridyl derivative of vanillin, classified as an aromatic ether-aldehyde with the molecular formula C14H13NO3 and molecular weight 243.26 g/mol [1]. The compound serves as an advanced synthetic intermediate in medicinal chemistry and is also characterized as INN-298, a hemoglobin S allosteric modulator with demonstrated antisickling activity . Its structural features include a 4-methoxybenzaldehyde core linked via an ether bridge to a 2-pyridylmethyl moiety, conferring both hydrogen bond acceptor capacity (calculated TPSA 48.4 Ų) and lipophilic character (XLogP3 1.8) [1].

Why 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde Cannot Be Substituted with Generic Vanillin or Non-Pyridyl Analogs


Generic substitution of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde with vanillin or other simple benzaldehydes is not scientifically defensible due to fundamental differences in molecular recognition and pharmacological effect. Vanillin itself, while possessing antisickling activity, exhibits markedly lower potency and lacks the pyridyl-mediated allosteric binding interactions that characterize this compound class [1]. Even among pyridyl derivatives of vanillin, subtle positional isomerism in the pyridine substitution pattern—as demonstrated between INN-298 (2-pyridyl) and INN-312 (3-pyridyl)—produces distinct binding orientations, hydrogen-bonding networks, and differential effects on oxygen affinity and hemoglobin S polymer inhibition [2]. The aldehyde functional group further distinguishes this compound from reduced alcohol analogs, as the aldehyde is essential for Schiff base formation with specific hemoglobin residues implicated in the antisickling mechanism [1].

Quantitative Differentiation Evidence for 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (INN-298) Versus Vanillin and Pyridyl Positional Isomers


INN-298 Antisickling Activity: 90-Fold Potency Increase Over Vanillin Parent Compound

INN-298 (4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde) demonstrated a 90-fold increase in antisickling activity relative to the parent compound vanillin in in vitro assays using human sickle (SS) erythrocytes [1]. While the specific percentage inhibition values for vanillin were not explicitly tabulated alongside INN-298 in the same dataset, the authors state unequivocally that pyridyl derivatives 'showed as much as a 90-fold increase in antisickling activity compared with vanillin' [1].

Sickle cell disease Hemoglobin allosteric modulation Antisickling agents

INN-298 Dose-Response in SS Cell Sickling: Quantitative Inhibition Across 0.5–2 mM Concentration Range

INN-298 exhibits concentration-dependent inhibition of sickle cell sickling in human SS erythrocytes: at 0.5 mM, antisickling activity reached 18 ± 5%; at 1 mM, 48 ± 7%; and at 2 mM, 80 ± 11% [1]. The study simultaneously evaluated INN-312 (the 3-pyridyl positional isomer), which showed at 1 mM: 51 ± 8% inhibition; at 2 mM: 87 ± 4% inhibition [1].

Antisickling pharmacodynamics Hemoglobin S polymerization Dose-response

INN-298 vs. INN-312: Divergent Oxygen Affinity Shift and Hb S Adduct Formation

INN-298 and INN-312 exhibit markedly divergent effects on oxygen affinity and hemoglobin S adduct formation at equivalent concentrations. At 2 mM, INN-298 increased the fraction of high-oxygen-affinity hemoglobin S to 64.5% and produced 100% adduct formation; INN-312 at the same concentration produced only 40.8% high-oxygen-affinity hemoglobin and 78% adduct formation [1].

Hemoglobin oxygen affinity Covalent adduct formation Allosteric mechanism

Structural Differentiation: INN-298 Binding Mode at 1.80 Å Resolution Reveals Unique H-Bond Network

The 1.80 Å resolution crystal structure of INN-298 in complex with liganded human hemoglobin (PDB ID: 3IC0) reveals a distinct binding orientation and hydrogen-bonding pattern that differentiates it from the 3-pyridyl isomer INN-312 [1][2]. The 2-pyridyl nitrogen of INN-298 participates in a water-mediated hydrogen-bond network with hemoglobin residues that is not accessible to the 3-pyridyl substitution geometry of INN-312 [1].

X-ray crystallography Protein-ligand interactions Structure-based drug design

Vendor Purity and Analytical Specification Comparison for Procurement Decisions

Commercial availability and purity specifications vary across suppliers, enabling procurement optimization based on application requirements. MolCore specifies NLT 98% purity with ISO certification ; ChemScene offers ≥97% purity with defined storage (sealed dry, 2–8°C) and hazard classification (GHS07, H302-H312-H332) ; Leyan lists 97% purity with graduated pricing (1g, 5g, 10g) ; Santa Cruz Biotechnology provides research-grade material at higher unit cost ($380/1g) . Hodoodo offers custom synthesis for research applications .

Chemical procurement Purity specifications Supplier qualification

Optimal Research and Procurement Applications for 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (INN-298) Based on Quantitative Evidence


Sickle Cell Disease Drug Discovery: Lead Compound or Positive Control for Antisickling Assays

Procure INN-298 for use as a validated positive control or benchmark lead compound in sickle cell disease drug discovery programs. The compound's well-characterized dose-response curve (18–80% inhibition at 0.5–2 mM) and 90-fold potency advantage over vanillin make it an ideal reference standard for screening novel antisickling agents [1]. Its defined X-ray crystallographic binding mode (PDB 3IC0) supports structure-based optimization campaigns, while the established oxygen affinity shift (64.5% high-affinity Hb S at 2 mM) provides a quantifiable pharmacodynamic endpoint [1][2].

Hemoglobin Allostery and Oxygen Transport Research: Mechanistic Probe for R-State Stabilization

Use INN-298 as a tool compound for investigating hemoglobin allosteric regulation and oxygen transport mechanisms. The compound demonstrates significantly higher R-state stabilization capacity than the 3-pyridyl isomer INN-312 (64.5% vs. 40.8% high-oxygen-affinity hemoglobin at 2 mM), making it the preferred choice for studies focused on oxygen affinity modulation [1]. The complete adduct formation (100% at 2 mM) with Hb S provides a clean experimental system for dissecting covalent versus non-covalent contributions to allosteric modulation [1].

Structure-Based Drug Design: Crystallographically Validated Starting Point for Fragment Elaboration

Procure INN-298 for use as a structurally validated scaffold in structure-based drug design projects targeting the hemoglobin central water cavity. The 1.80 Å resolution co-crystal structure (PDB 3IC0) provides atomic-level detail of binding interactions, including the water-mediated hydrogen-bond network involving the 2-pyridyl nitrogen [1][2]. This structural information cannot be substituted with INN-312 (3-pyridyl isomer) due to distinct binding geometries. Researchers may use INN-298 as a reference ligand for computational docking validation, molecular dynamics simulations, or fragment replacement strategies [1].

High-Purity Research Material for GLP Toxicology or Pharmacology Studies

For regulated pharmacology or toxicology studies requiring defined purity specifications, procure the ISO-certified NLT 98% purity material from MolCore [1]. For standard SAR screening or biochemical assays, 97% purity material from ChemScene or Leyan provides a cost-effective alternative [2]. Researchers should note hazard classification data (GHS07, H302-H312-H332) when planning laboratory handling and storage protocols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.